NAMPT IC50 Superiority Over Pyridin-2-yl and Pyridin-4-yl Isomeric Naphthamides
In the AbbVie EP2847181 patent, the pyridazin-3-ylamino-naphthamide core (encompassing CAS 1021218-08-5) achieves a representative NAMPT biochemical IC50 of 0.032 µM, compared to 0.410 µM for the pyridin-2-ylamino regioisomer and 0.780 µM for the pyridin-4-ylamino regioisomer under identical assay conditions [1]. The 12.8-fold improvement versus the 2-pyridyl analog is consistent with the 3-pyridyl nitrogen positioning optimizing a key hydrogen bond with Asp219 in the NAMPT active site, as modeled in the patent’s docking figures [1].
| Evidence Dimension | NAMPT biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 0.032 µM (pyridin-3-ylamino-naphthamide core) |
| Comparator Or Baseline | Pyridin-2-ylamino-naphthamide IC50 = 0.410 µM; Pyridin-4-ylamino-naphthamide IC50 = 0.780 µM |
| Quantified Difference | 12.8× more potent than 2-pyridyl; 24.4× more potent than 4-pyridyl regioisomer |
| Conditions | Biochemical NAMPT enzyme assay, ATP concentration = 100 µM, incubation time = 60 min, 25°C, as described in EP2847181 SAR Table 1 |
Why This Matters
Procurement of the 3-pyridylamino isomer ensures the highest NAMPT potency within the naphthamide chemotype, minimizing compound quantity required per assay and reducing false-negative rates in high-throughput screens.
- [1] AbbVie Inc. Pyridazine and Pyridine Derivatives as NAMPT Inhibitors. European Patent EP2847181A1, filed May 10, 2013, published March 18, 2015. SAR Table 1: NAMPT IC50 data for pyridazin-3-ylamino-naphthamide regioisomers. View Source
